
2-Phenyl-1,3,6,2-trioxaborocane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenyl-1,3,6,2-trioxaborocane is a boron-containing heterocyclic compound It is characterized by a unique structure that includes a boron atom integrated into a cyclic framework with oxygen and carbon atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1,3,6,2-trioxaborocane typically involves the reaction of phenylboronic acid with a suitable diol under dehydrating conditions. One common method is the reaction of phenylboronic acid with ethylene glycol in the presence of a dehydrating agent such as toluene or xylene. The reaction is usually carried out under reflux conditions to facilitate the removal of water, leading to the formation of the cyclic boronate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified by distillation or recrystallization.
化学反应分析
Types of Reactions
2-Phenyl-1,3,6,2-trioxaborocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenylboronic acid and other boron-containing species.
Reduction: Reduction reactions can convert the boronate ester to boronic acid derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products
Oxidation: Phenylboronic acid.
Reduction: Boronic acid derivatives.
Substitution: Substituted phenylboronic esters.
科学研究应用
2-Phenyl-1,3,6,2-trioxaborocane has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions for the formation of carbon-carbon bonds.
Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored as a potential drug delivery agent due to its ability to form stable complexes with various biomolecules.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials.
作用机制
The mechanism of action of 2-Phenyl-1,3,6,2-trioxaborocane involves its ability to form stable complexes with various nucleophiles. The boron atom in the compound acts as a Lewis acid, facilitating the formation of boron-nitrogen and boron-oxygen bonds. This property is exploited in various chemical reactions and applications, including catalysis and drug delivery.
相似化合物的比较
Similar Compounds
2-Phenyl-1,3,2-dioxaborolane: Another boron-containing heterocycle with similar reactivity but different structural properties.
Phenylboronic acid: A simpler boron compound used in similar applications but lacks the cyclic structure of 2-Phenyl-1,3,6,2-trioxaborocane.
Uniqueness
This compound is unique due to its cyclic structure, which imparts distinct chemical and physical properties. This structure enhances its stability and reactivity, making it a valuable compound in various applications, particularly in organic synthesis and materials science.
属性
CAS 编号 |
53690-21-4 |
|---|---|
分子式 |
C10H13BO3 |
分子量 |
192.02 g/mol |
IUPAC 名称 |
2-phenyl-1,3,6,2-trioxaborocane |
InChI |
InChI=1S/C10H13BO3/c1-2-4-10(5-3-1)11-13-8-6-12-7-9-14-11/h1-5H,6-9H2 |
InChI 键 |
GBHHVJXIOJPKDB-UHFFFAOYSA-N |
规范 SMILES |
B1(OCCOCCO1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


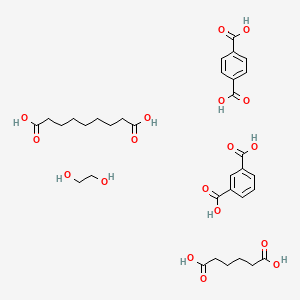

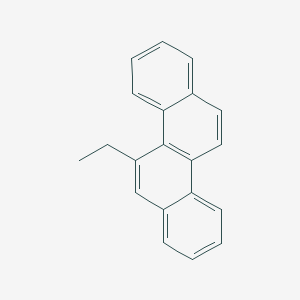
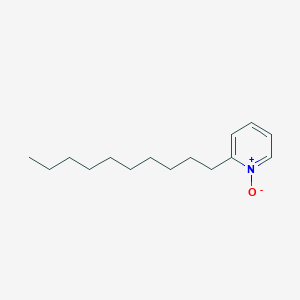
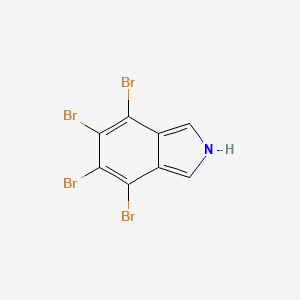
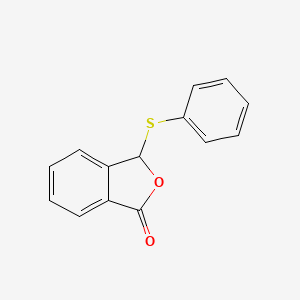



![5-Phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(3H,5H)-dione](/img/structure/B14647451.png)

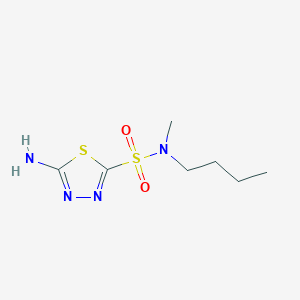
![2-Methyl-2-[3-(2-methyloxiran-2-yl)propyl]-1,3-dioxolane](/img/structure/B14647466.png)
![Bicyclo[3.3.1]nonane-2-carboxylic acid](/img/structure/B14647473.png)
